1-Oxaspiro[4.4]non-6-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86971-90-6 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
1-oxaspiro[4.4]non-8-en-2-one |
InChI |
InChI=1S/C8H10O2/c9-7-3-6-8(10-7)4-1-2-5-8/h1,4H,2-3,5-6H2 |
InChI Key |
VRBCESVXJRKZCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)O2)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Oxaspiro 4.4 Nonane Derivatives
Construction of the Spiro[4.4]nonane Framework
The assembly of the spiro[4.4]nonane skeleton, which features a central quaternary carbon connecting two five-membered rings, requires strategic synthetic planning. Various methodologies have been developed to achieve this, ranging from classical ring-closing reactions to more modern domino and cascade approaches.
Ring-Closing Reactions to Form the Oxolane Ring
The formation of the oxolane (tetrahydrofuran) ring is a critical step in the synthesis of 1-oxaspiro[4.4]nonane derivatives. Several strategies have been employed to construct this heterocyclic component.
A notable method for constructing the oxolane ring involves the generation and subsequent cyclization of oxonium ions. acs.orgnih.gov This approach has been successfully applied to the synthesis of 1-oxaspiro[4.4]nonan-6-ones. The process typically involves the acid- or bromonium ion-induced rearrangement of a carbinol precursor. acs.orgnih.gov For instance, the reaction of 2-lithio-4,5-dihydrofuran with cyclobutanone (B123998) generates a carbinol that, upon treatment with acid, rearranges to form the 1-oxaspiro[4.4]nonan-6-one framework. acs.orgnih.gov This method provides a rapid entry into this class of spirocyclic ketones. acs.orgnih.gov
| Precursor | Reagent | Product | Reference |
| Carbinol from 2-lithio-4,5-dihydrofuran and cyclobutanone | Acid or Bromonium ion | 1-Oxaspiro[4.4]nonan-6-one | acs.orgnih.gov |
Intramolecular oxaspirocyclizations represent another powerful strategy for forging the oxolane ring. These reactions often proceed via an SN2' mechanism, where a nucleophilic oxygen atom attacks an allylic electrophile within the same molecule. This approach has been utilized in the synthesis of various oxaspirocycles. A notable example is the intramolecular cyclization of five-membered ring substrates to produce 1-oxaspiro[4.4]non-6-en-2-one. thieme-connect.de This transformation can be achieved using sodium borohydride (B1222165) in the presence of a catalytic amount of cerium(III) chloride heptahydrate, followed by an acidic workup. thieme-connect.de
| Substrate | Reagents | Product | Yield | Reference |
| Five-membered-ring substrate with an appropriate tether | 1. NaBH4, CeCl3·7H2O2. 6 M HCl | This compound | 40% | thieme-connect.de |
Oxonium Ion Mediated Cyclizations
Domino and Cascade Approaches to Spiroketones and Spirolactones
Domino and cascade reactions, also known as tandem reactions, are highly efficient processes that involve two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These reactions are advantageous due to their high atom economy and the ability to construct complex molecules in a single operation. wikipedia.org
In the context of spirocycle synthesis, a domino radical bicyclization has been developed to create the 1-azaspiro[4.4]nonane skeleton, a nitrogen-containing analogue of the 1-oxaspiro[4.4]nonane system. nih.gov This process involves the formation and capture of alkoxyaminyl radicals. nih.gov While not directly applied to this compound in the provided results, this highlights the potential of cascade strategies.
Furthermore, a tandem ring-closure reaction mediated by SnCl4 on alkyne–Co2(CO)6 complexes bearing a terminal hydroxy group has been shown to produce 1-oxaspiro[4.4]nonane frameworks in high yields. researchgate.net This demonstrates the power of transition metal-mediated cascade cyclizations in assembling such spirocyclic systems. researchgate.net
Grignard Reaction-Based Synthetic Routes to Spirocycles
Grignard reactions are a cornerstone of organic synthesis for carbon-carbon bond formation. rsc.org Their application in the synthesis of spirocycles has been demonstrated. A two-directional approach combining a Grignard reaction and ring-closing metathesis has been employed to create bis-spirocyclic ethers. In this strategy, a diketone precursor is treated with an allyl Grignard reagent to introduce the necessary functionalities for a subsequent metathesis reaction.
While a direct Grignard-based route to this compound is not detailed in the provided search results, the versatility of Grignard reagents in constructing complex carbon skeletons suggests their potential utility in synthesizing precursors for this target molecule. For example, a Grignard reaction could be used to introduce a side chain to a cyclopentanone (B42830) derivative, which could then undergo subsequent cyclization to form the spirolactone.
Stereoselective Synthesis of Chiral Oxaspiro[4.4]nonanes
The creation of chiral spirocyclic compounds, including the 1-oxaspiro[4.4]nonane framework, with high levels of stereocontrol is a significant challenge in organic synthesis. Researchers have developed several powerful strategies, including asymmetric catalysis, diastereoselective cyclizations, and optical resolution techniques, to access enantiomerically pure or enriched spiro lactones and ketones.
Asymmetric Catalysis in Spiro Compound Synthesis
Asymmetric catalysis stands as a premier strategy for the enantioselective synthesis of spiro compounds, offering an efficient route to chiral molecules from prochiral starting materials. While direct asymmetric catalytic methods leading to this compound are not extensively documented, the principles are well-established within the broader context of spirocycle synthesis. Chiral spiro skeletons have emerged as privileged ligand structures in a multitude of transition metal-catalyzed asymmetric reactions. researchgate.net These ligands, ranging from those based on spiro[4.4]nonane to spirobiindane, have demonstrated high catalytic activity and excellent enantioselectivity in reactions such as asymmetric hydrogenation and carbon-carbon bond formation. researchgate.net
For instance, chiral ligands based on the spiro[4.4]-1,6-nonadiene framework have been developed and successfully applied in asymmetric catalysis. researchgate.net A Chinese patent describes a novel oxaspiro compound that can be used as a chiral ligand framework, showing high potential in asymmetric catalysis, particularly in the asymmetric hydrogenation of olefinic amides with rhodium complexes, achieving up to 98% enantioselectivity. google.com The development of novel methods for constructing spiro skeletons, such as intramolecular aromatic nucleophilic substitution, is crucial for expanding the diversity and application of these chiral catalysts. google.com
Diastereoselective Control in Cyclization Reactions
Diastereoselective cyclization reactions are fundamental in establishing the relative stereochemistry of the multiple stereocenters within the 1-oxaspiro[4.4]nonane framework. A notable example is the acid- or bromonium ion-induced rearrangement of a carbinol, derived from the addition of 2-lithio-4,5-dihydrofuran to cyclobutanone, to form 1-oxaspiro[4.4]nonan-6-ones. acs.orgnih.gov This rearrangement proceeds with a degree of diastereoselectivity that can be influenced by the reaction conditions.
Further functionalization of the resulting spirocyclic ketones can also be performed with high diastereoselectivity. For instance, the reduction of the ketone group in 1-oxaspiro[4.4]nonan-6-one can lead to the formation of either the α- or β-carbinol, depending on the reducing agent and conditions employed. acs.orgnih.gov This stereochemical control is crucial for the subsequent synthesis of more complex, enantiopure spirocyclic compounds.
In a related context, the SnCl₄-mediated reaction of cyclopropyl (B3062369) alkyl ketones with α-ketoesters provides a stereoselective route to 1,6-dioxaspiro[4.4]non-3-en-2-ones. nih.gov This sequential reaction involves a nucleophilic addition followed by a cyclization that proceeds with high stereoselectivity. nih.gov
Optical Resolution Techniques for Enantiopure Spiro Lactones and Ketones
Optical resolution remains a vital technique for obtaining enantiopure spiro compounds when asymmetric synthesis is not feasible or does not provide sufficient enantiomeric excess. A prominent example is the resolution of racemic 1-oxaspiro[4.4]nonan-6-one. acs.orgnih.gov This has been effectively achieved using both sulfoximine (B86345) and mandelate (B1228975) acetal (B89532) technologies. acs.orgnih.gov The separated diastereomers can then be converted into the corresponding enantiopure ketones.
The general strategies for resolving racemic mixtures include the formation of diastereomeric salts with a chiral resolving agent, a classic method that remains widely used. google.com For compounds that are not amenable to salt formation, other techniques such as derivatization with a chiral auxiliary, followed by separation of the diastereomers and subsequent removal of the auxiliary, are employed. google.com A Chinese patent highlights the use of the readily available and inexpensive proline as a resolving agent for an oxaspiro diphenol skeleton compound. google.com
Functionalization and Derivatization Strategies
Once the 1-oxaspiro[4.4]nonane core is established, further functionalization and derivatization are often necessary to synthesize target molecules with specific properties. These strategies include condensation reactions to build more complex structures and the direct introduction of various substituents onto the spirocyclic framework.
Condensation Reactions for Substituted Spirolactones
Condensation reactions are powerful tools for elaborating the structure of spiro lactones. A notable example involves the reaction of 4-hydroxyl-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one with various acyl chlorides. iucr.orgiucr.orgnih.gov For instance, its condensation with 2-(4-chlorophenyl)-3-methylbutanoyl chloride in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) yields the corresponding ester derivative. iucr.org This reaction demonstrates the ability to introduce complex side chains onto the spiro lactone core.
The synthesis of the starting material, 2-oxaspiro[4.4]nonane-1,3-dione, often involves a Knoevenagel condensation of cyclopentanone with ethyl 2-cyanoacetate, followed by the addition of a cyanide group, hydrolysis, and subsequent cyclization. mdpi.com This dione (B5365651) is a versatile intermediate for further reactions.
| Reactant 1 | Reactant 2 | Product | Reference |
| 4-hydroxyl-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one | 2-(4-chlorophenyl)-3-methylbutanoyl chloride | 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 2-(4-chlorophenyl)-3-methylbutyrate | iucr.org |
| 4-hydroxyl-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one | 4-chlorophenylacetyl chloride | 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 2-(4-chlorophenyl)acetate | iucr.orgnih.gov |
| Cyclopentanone | Ethyl 2-cyanoacetate | 2-Oxaspiro[4.4]nonane-1,3-dione (via multi-step synthesis) | mdpi.com |
Introduction of Diverse Substituents on the Spiro Core
The introduction of a wide range of substituents onto the 1-oxaspiro[4.4]nonane core is crucial for tuning its chemical and biological properties. Friedel-Crafts and Grignard reactions with 2-oxaspiro[4.4]nonane-1,3-dione are effective methods for this purpose. mdpi.commdpi.com The Friedel-Crafts reaction of this dione with substituted benzene (B151609) derivatives, such as anisole (B1667542) or veratrole, in the presence of a Lewis acid like AlCl₃, leads to the formation of γ-oxocarboxylic acids. mdpi.comresearchgate.net These products can then be further cyclized to form pyridazinone-containing spiro compounds. mdpi.comresearchgate.net
Grignard reactions provide an alternative route to similar γ-oxocarboxylic acids, particularly when the Friedel-Crafts reaction gives low yields due to less reactive aromatic substrates. mdpi.com The reaction of 2-oxaspiro[4.4]nonane-1,3-dione with Grignard reagents such as p-tolyl magnesium bromide or (4-chlorophenyl) magnesium bromide allows for the introduction of different aryl groups. mdpi.com
Furthermore, direct substitution on the spirocyclic ring is possible. For example, the reaction of ethylene-diamine with two equivalents of 2-oxaspiro[4.4]nonane-1,3-dione results in the formation of ethylene (B1197577) bis-azaspirodiones. nih.gov
| Starting Material | Reagent | Reaction Type | Product Type | Reference |
| 2-Oxaspiro[4.4]nonane-1,3-dione | Anisole / AlCl₃ | Friedel-Crafts | γ-Oxocarboxylic acid | mdpi.comresearchgate.net |
| 2-Oxaspiro[4.4]nonane-1,3-dione | Veratrole / AlCl₃ | Friedel-Crafts | γ-Oxocarboxylic acid | mdpi.comresearchgate.net |
| 2-Oxaspiro[4.4]nonane-1,3-dione | p-Tolyl magnesium bromide | Grignard | γ-Oxocarboxylic acid | mdpi.com |
| 2-Oxaspiro[4.4]nonane-1,3-dione | (4-Chlorophenyl) magnesium bromide | Grignard | γ-Oxocarboxylic acid | mdpi.com |
| 2-Oxaspiro[4.4]nonane-1,3-dione | Ethylene-diamine | Condensation | Ethylene bis-azaspirodione | nih.gov |
Modifications of Unsaturated Bonds (e.g., -6-en to -3-en or Saturated)
The double bond in the cyclopentene (B43876) ring of this compound offers a valuable site for synthetic modifications. Key transformations include the saturation of the double bond to yield the corresponding saturated spiro-lactone and its isomerization to a thermodynamically more stable, conjugated isomer. These modifications provide access to a broader range of spirocyclic lactone derivatives.
Conversion to Saturated 1-Oxaspiro[4.4]nonan-2-one
The transformation of the C6-C7 double bond in this compound to a single bond results in the formation of 1-Oxaspiro[4.4]nonan-2-one. This saturation is typically achieved through catalytic hydrogenation. This reaction involves the addition of hydrogen across the double bond in the presence of a metal catalyst.
Methodologies for the hydrogenation of α,β-unsaturated lactones are well-established and can be applied to β,γ-unsaturated systems as well. Palladium-based catalysts are particularly effective for this transformation, often providing high yields under mild conditions. For instance, palladium-catalyzed asymmetric hydrogenation has been successfully used for the C=C bond reduction of α,β-unsaturated lactones, a process that can be adapted for related structures. pnas.org In this type of reaction, the unsaturated lactone is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or ethyl acetate.
Another potential method involves the use of Raney Nickel (Raney Ni) in ethanol, which is effective for the selective reduction of carbon-carbon double bonds. pearson.com The choice of catalyst and reaction conditions can be optimized to ensure complete saturation of the cyclopentene ring without affecting the lactone functionality.
Table 1: Representative Reaction for Saturation of this compound
| Starting Material | Product | Reagents & Conditions |
| This compound | 1-Oxaspiro[4.4]nonan-2-one | H₂, Pd/C, Ethanol, Room Temp. |
Isomerization to 1-Oxaspiro[4.4]non-3-en-2-one
The isomerization of the double bond in this compound from the C6-C7 position (a β,γ-unsaturated lactone) to the C3-C4 position is a synthetically important transformation. This reaction yields the thermodynamically more stable α,β-unsaturated lactone, 1-Oxaspiro[4.4]non-3-en-2-one, where the double bond is in conjugation with the carbonyl group of the lactone.
This type of isomerization is a known process for other cyclic systems, where an exocyclic double bond migrates to a more stable endocyclic position, often under acidic conditions. rsc.orgcdnsciencepub.comnoah.nrw The driving force for the reaction is the formation of the conjugated π-system, which is energetically favorable. The mechanism typically involves the protonation of the double bond or the carbonyl oxygen, followed by a proton abstraction to form the conjugated enone system. Both acid and base catalysis can facilitate this rearrangement. pearson.comrsc.org
Enzyme-catalyzed isomerizations of similar lactones further support the feasibility of this transformation, highlighting that the conversion of an unconjugated lactone to its conjugated isomer is a thermodynamically favored process. nih.govd-nb.info For example, studies on γ-butyrolactone derivatives show a clear preference for the formation of the endocyclic isomer over the exocyclic one. nih.gov
While direct synthesis can also yield α,β-unsaturated spiro-lactones, isomerization provides a pathway to these valuable compounds from different precursors. chemicalbook.comiucr.org
Table 2: Isomerization of this compound
| Starting Material | Product | Transformation | Proposed Conditions |
| This compound | 1-Oxaspiro[4.4]non-3-en-2-one | Double Bond Isomerization | Acid (e.g., TFA) or Base (e.g., NaOEt) catalysis |
Structural Elucidation and Conformational Analysis of 1 Oxaspiro 4.4 Nonane Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure of 1-oxaspiro[4.4]nonane derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy offer detailed insights into the connectivity and chemical environment of atoms within these molecules.
Advanced Nuclear Magnetic Resonance (NMR) Studies (1D and 2D)
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for the structural elucidation of 1-oxaspiro[4.4]nonane derivatives. researchgate.netresearchgate.net Proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide fundamental information about the chemical environment, connectivity, and stereochemistry of the molecule.
For instance, in a derivative, 4,7-dimethyl-6-(2-oxobutyl)-1-oxaspiro[4.4]non-3-en-2-one, the planar structure was deduced using a combination of 1D and 2D NMR techniques, including COSY and HMBC, along with HRESIMS. researchgate.net The relative configuration was further established through ROESY experiments. researchgate.net
In another example, the ¹H NMR spectrum of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester was used for its characterization. researchgate.net Similarly, ¹H and ¹³C NMR data have been reported for 1-oxaspiro[4.4]non-6-ene, with key signals observed in the ¹H NMR at δ 5.87–5.89 (m, 1H) and 5.66–5.68 (m, 1H), and in the ¹³C NMR at δ 134.73, 133.25, 93.91, and 66.97. thieme-connect.de
Detailed NMR data for various 1-oxaspiro[4.4]nonane derivatives have been documented, providing a valuable resource for structural assignments. For example, the ¹³C NMR spectrum of 1-oxaspiro[4.4]nonan-2-one shows a characteristic signal for the carbonyl carbon (C=O) at 168.69 ppm and the spiro-carbon at 79.00 ppm.
Table 1: Selected NMR Data for 1-Oxaspiro[4.4]nonane Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |
| 1-Oxaspiro[4.4]nonan-2-one | ¹³C | 168.69 (C=O), 79.00 (spiro-C), 47.46, 36.00, 24.71, 23.43 | |
| 1-Oxaspiro[4.4]non-6-ene | ¹H | 5.87–5.89 (m, 1H), 5.66–5.68 (m, 1H), 3.83 (t, J = 6.75 Hz, 2H), 2.44–2.50 (m, 1H), 2.24–2.31 (m, 1H), 1.93–1.99 (m, 3H), 1.83–1.89 (m, 3H) | thieme-connect.de |
| 1-Oxaspiro[4.4]non-6-ene | ¹³C | 134.73, 133.25, 93.91, 66.97 | thieme-connect.de |
| 4-Phenyl-3-(trifluoromethyl)-1-oxaspiro[4.4]non-3-en-2-one | ¹H | 1.71‒1.74 (m, 2H), 1.95‒2.07 (m, 4H), 7.20‒7.22 (m, 2H), 7.48‒7.50 (m, 3H) | rsc.org |
| 4-Phenyl-3-(trifluoromethyl)-1-oxaspiro[4.4]non-3-en-2-one | ¹³C | 24.4, 35.8, 97.1, 120.0 (q, J = 269.0 Hz), 126.8, 128.7, 129.4, 129.9, 165.7 (m) | rsc.org |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of 1-oxaspiro[4.4]nonane derivatives with high accuracy. This information is vital for confirming the molecular formula of newly synthesized compounds.
For example, the molecular formula of a novel spirolactone, aquilarisinolide, was determined to be C₁₄H₂₀O₃ based on HRESIMS data, which was consistent with its ¹³C NMR data. researchgate.net HRMS has also been used to confirm the structures of various substituted 1-oxaspiro[4.4]non-3-en-2-one derivatives. rsc.org For instance, the calculated m/z for [M+H]⁺ of 4-phenyl-3-(trifluoromethyl)-1-oxaspiro[4.4]non-3-en-2-one was 283.0946, and the found value was 283.0944. rsc.org
Table 2: HRMS Data for Selected 1-Oxaspiro[4.4]nonane Derivatives
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| 4-Phenyl-3-(trifluoromethyl)-1-oxaspiro[4.4]non-3-en-2-one | FAB | 283.0946 | 283.0944 | rsc.org |
| 4-(4-Methoxyphenyl)-3-(trifluoromethyl)-1-oxaspiro[4.4]non-3-en-2-one | FAB | 313.1051 | 313.1050 | rsc.org |
Vibrational Spectroscopy (IR)
Infrared (IR) spectroscopy provides valuable information about the functional groups present in 1-oxaspiro[4.4]nonane derivatives. The characteristic vibrational frequencies of specific bonds help in the identification of key structural features.
The IR spectrum of 1-oxaspiro[4.4]nonan-2-one shows a strong absorption band at 1763 cm⁻¹ corresponding to the C=O stretching vibration of the lactone ring. For 1-oxaspiro[4.4]non-6-ene, IR absorptions have been observed at 3493, 3407, 3388, 1851, 1663, and 1365 cm⁻¹. thieme-connect.de The presence of a hydroxyl group in derivatives like 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one is also readily identified by its characteristic O-H stretching frequency in the IR spectrum. epa.gov
Table 3: Characteristic IR Frequencies for 1-Oxaspiro[4.4]nonane Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| 1-Oxaspiro[4.4]nonan-2-one | C=O (lactone) | 1763 | |
| 1-Oxaspiro[4.4]non-6-ene | Various | 3493, 3407, 3388, 1851, 1663, 1365 | thieme-connect.de |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique provides accurate bond lengths, bond angles, and torsional angles, which are essential for a detailed conformational analysis of 1-oxaspiro[4.4]nonane derivatives. researchgate.netmdpi.com
The crystal structure of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester has been determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the crystal belongs to the monoclinic space group P21/c. researchgate.net The five-membered cyclopentyl ring in a related derivative was found to adopt an envelope conformation. researchgate.net
Analysis of Spiro Ring Conformations (e.g., Envelope, Twisted)
The five-membered rings in 1-oxaspiro[4.4]nonane derivatives can adopt various conformations, such as envelope and twisted forms, to minimize steric strain. X-ray crystallography is the most reliable method to determine these conformations in the solid state. researchgate.netmdpi.com
In the crystal structure of a derivative of 1-oxa-spiro[4.4]non-3-en-2-one, the five-membered cyclopentyl ring was observed to have an envelope conformation, with one atom out of the mean plane formed by the other four atoms. researchgate.net The conformation of the lactone ring in γ-lactones, a related five-membered ring system, has been found to be a twisted conformation on the C2-C3 bond. mdpi.com The specific conformation adopted is influenced by the substituents on the spirocyclic framework.
Intermolecular Interactions in Crystal Lattices
The packing of molecules in a crystal lattice is governed by various intermolecular interactions, such as hydrogen bonds and van der Waals forces. mdpi.commdpi.com Understanding these interactions is crucial for predicting the physical properties of the crystalline material.
In the crystal structure of a 1-oxa-spiro[4.4]non-3-en-4-yl ester derivative, molecules are linked through intermolecular O—H⋯O hydrogen bonds, forming a zigzag chain. researchgate.net The study of coumarin (B35378) derivatives with cycloalkyl groups has shown that weak C-H…O hydrogen bonds play a critical role in determining the solid-state architecture. mdpi.com In another example, both intramolecular and intermolecular hydrogen bonds were found in the crystal structure of D-lyxono-1,4-lactone. mdpi.com The crystal structure of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester is stabilized by van der Waals forces. researchgate.net
Chiroptical Properties and Absolute Configuration Determination
The determination of the absolute configuration of chiral 1-oxaspiro[4.4]nonane derivatives is a critical aspect of their structural elucidation, often relying on the interplay between experimental chiroptical measurements and computational methods. Techniques such as Electronic Circular Dichroism (ECD) and optical rotation are paramount in assigning the correct stereochemistry to these spirocyclic compounds.
Electronic Circular Dichroism (ECD) spectroscopy has emerged as a powerful and reliable tool for assigning the absolute configuration of 1-oxaspiro[4.4]nonane derivatives. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of a molecule's three-dimensional arrangement.
In modern organic chemistry, the experimental ECD spectrum of a newly isolated compound is typically compared with the theoretical spectra of its possible enantiomers, which are calculated using quantum chemical methods like time-dependent density functional theory (TD-DFT). A close match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. acs.org
Several studies on natural products containing the 1-oxaspiro[4.4]nonane core have successfully employed this approach.
Ophiosphaerellins : In the study of ophiosphaerellins from the endolichenic fungus Ophiosphaerella korrae, the absolute configuration of compounds like (2S,3R,5S,9S)-2,3,7,9-tetramethyl-9-vinyl-1-oxaspiro[4.4]non-7-ene-4,6-dione was definitively established by demonstrating that its experimental ECD spectrum was in close agreement with the calculated spectrum for that specific stereoisomer. acs.org
Foedanolides : The absolute configurations of (-)-(4S, 8S)-Foedanolide and (+)-(4R, 8R)-foedanolide, a pair of spiro-γ-lactone enantiomers from the fungus Pestalotiopsis foedan, were determined through extensive analysis of NMR spectra combined with ECD and optical rotation calculations. mdpi.comnih.gov
Caulerspiros A and B : These α-tocopheroid isomers, isolated from the green alga Caulerpa racemosa, possess a 1-oxaspiro[4.4]non-7-en-6-one core. Their absolute configurations were also established using ECD calculations in conjunction with other spectroscopic data. tandfonline.com
Cimyunnin E : The structure of this cycloartane (B1207475) triterpene, which contains a unique oxaspiro[4.4]nonanedione moiety, was elucidated through spectroscopic methods, with its absolute configuration confirmed by ECD calculations. rsc.org
Aquilarolide A : The structure of this compound, featuring a 1-oxaspiro[4.4]non-3-en-2-one system, was elucidated through NMR and mass spectrometry, and its absolute configuration was determined by theoretical calculations of its ECD spectrum. researchgate.net
These examples underscore the pivotal role of ECD spectroscopy in the stereochemical characterization of complex natural and synthetic molecules within the 1-oxaspiro[4.4]nonane class.
Table 1: Application of ECD Spectroscopy in Determining the Absolute Configuration of 1-Oxaspiro[4.4]nonane Derivatives
| Compound Name | Source/Type | Key Finding from ECD Analysis | Reference |
|---|---|---|---|
| Ophiosphaerellin B | Fungal Metabolite | Experimental ECD spectrum matched the calculated spectrum for the (2S,3R,5S,9S) configuration. | acs.org |
| Foedanolides (1a/1b) | Fungal Metabolites | Absolute configurations were determined in combination with NMR and optical rotation calculations. | mdpi.comnih.gov |
| Caulerspiros A and B | Algal Metabolites | Absolute configurations were established by ECD calculation and comparison with literature. | tandfonline.com |
| Cimyunnin E | Triterpene from Plant | Structure and stereochemistry were elucidated by spectroscopic methods including ECD calculations. | rsc.org |
| Aquilarolide A | Fungal Metabolite | Absolute configuration was deduced from theoretical calculations of its ECD spectrum. | researchgate.net |
Optical rotation (OR) is a classical chiroptical property that measures the angle to which a chiral compound in solution rotates the plane of polarized light. The direction (positive or dextrorotatory, "+"; negative or levorotatory, "-") and magnitude of this rotation are characteristic of a molecule's structure and absolute configuration. While historically a primary method for characterizing enantiomers, modern approaches often enhance its power by coupling experimental measurements with computational predictions.
For 1-oxaspiro[4.4]nonane derivatives, the comparison of experimentally measured optical rotation values with those calculated via quantum-chemical methods provides a robust method for assigning absolute configuration. This is particularly valuable when ECD analysis is inconclusive or as a complementary technique to build a stronger case for a specific stereochemical assignment.
A clear example of this method is the characterization of the foedanolide enantiomers. mdpi.com Researchers isolated two enantiomers, 1a and 1b . The experimental optical rotation of 1a was -101, while that of 1b was +103. To assign the absolute configuration, they computed the optical rotation for the possible stereoisomers. The calculated OR for the (4R,8R) isomer was +132.9, and for its enantiomer (4S,8S), it was -132.9. By comparing the signs and magnitudes, the experimental value of +103 for compound 1b was matched with the calculated value of +132.9, allowing its configuration to be confidently assigned as (4R,8R). Consequently, compound 1a was assigned the (4S,8S) configuration. mdpi.comnih.gov This combined experimental-computational approach in optical rotation studies offers a powerful alternative or complement to ECD for the stereochemical elucidation of spiro-γ-lactones and related systems. rsc.orgnii.ac.jp
Table 2: Experimental and Calculated Optical Rotation of Foedanolide Enantiomers
| Compound | Proposed Absolute Configuration | Experimental Optical Rotation [α]D (c, Solvent) | Calculated Optical Rotation | Reference |
|---|---|---|---|---|
| (-)-Foedanolide (1a) | (4S, 8S) | -101 (c = 0.11, MeOH) | -132.9 | mdpi.com |
| (+)-Foedanolide (1b) | (4R, 8R) | +103 (c = 0.15, MeOH) | +132.9 | mdpi.com |
Mechanistic Pathways and Theoretical Insights into 1 Oxaspiro 4.4 Nonane Reactions
Elucidation of Reaction Mechanisms for Spirocyclization
The formation of the 1-oxaspiro[4.4]nonane core often involves intramolecular cyclization reactions. One common strategy is the acid-catalyzed intramolecular SN2' oxaspirocyclization of secondary allylic alcohols, which can yield substituted 1-oxaspiro[4.4]non-6-ene systems in high yields under mild conditions. researchgate.net Another approach involves an acid- or bromonium ion-induced rearrangement of a carbinol, formed from the addition of 2-lithio-4,5-dihydrofuran to a cyclobutanone (B123998). nih.gov
The mechanisms of these spirocyclization reactions can be complex. For instance, in some cases, the reaction may proceed through a stepwise mechanism involving a zwitterionic intermediate. thieme-connect.com The stability of such intermediates and the transition states leading to them play a critical role in determining the reaction's feasibility and outcome. The choice of catalyst, such as a Lewis acid, can significantly influence the reaction pathway, sometimes leading to the formation of byproducts.
Computational Chemistry Applications in Reaction Analysis
Computational chemistry has become an indispensable tool for dissecting the intricate details of reaction mechanisms that are often difficult to probe experimentally. schrodinger.comwikipedia.org By simulating molecular structures and their interactions, researchers can gain insights into the energetics and geometries of reactants, transition states, and products. schrodinger.com
Density Functional Theory (DFT) for Transition State Analysis and Energy Profiles
Density Functional Theory (DFT) is a powerful quantum-chemical method used to calculate the electronic structure of molecules and predict their properties. wikipedia.org In the context of 1-oxaspiro[4.4]nonane reactions, DFT is employed to:
Elucidate Reaction Mechanisms: DFT calculations can map out the entire reaction pathway, identifying key intermediates and transition states. This helps in understanding how reactants are converted into products. For example, DFT has been used to decipher the mechanism and regioselectivity of reactions by comparing different possible pathways, such as carbopalladation versus halopalladation.
Analyze Transition States: The geometry and energy of transition states are crucial for understanding reaction kinetics. DFT can provide detailed information about the structure of these transient species, helping to explain the observed selectivity.
Determine Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, DFT can generate a comprehensive energy profile for a reaction. This profile reveals the activation energies and thermodynamics of the process, offering insights into reaction rates and equilibria.
| Application | Description | Key Insights |
|---|---|---|
| Mechanism Elucidation | Mapping of the reaction pathway, including intermediates and transition states. | Understanding of the sequence of bond-making and bond-breaking events. |
| Transition State Analysis | Calculation of the geometry and energy of transition states. | Explanation of reaction kinetics and selectivity. |
| Energy Profile Generation | Determination of the relative energies of all species along the reaction coordinate. | Insights into reaction rates, thermodynamics, and the feasibility of different pathways. |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to explore the conformational landscape of molecules over time. chemrxiv.orgmpg.de This is particularly important for flexible molecules like some 1-oxaspiro[4.4]nonane derivatives, where different conformations can exhibit different reactivities. nih.gov
MD simulations can:
Explore Conformational Space: By simulating the movement of atoms over time, MD can identify the various low-energy conformations a molecule can adopt. biorxiv.org
Determine Conformational Preferences: The simulations can reveal the relative populations of different conformers, providing insight into which structures are most likely to be present under given conditions. biorxiv.org
Understand Dynamic Processes: MD can be used to study dynamic events such as ring-flips or the approach of a reactant to a substrate, which are crucial for understanding reaction mechanisms. nih.gov
Regioselectivity and Stereoselectivity Mechanistic Control
Controlling regioselectivity and stereoselectivity is a central challenge in organic synthesis. numberanalytics.comchemrxiv.org In the synthesis of 1-oxaspiro[4.4]nonane derivatives, these selectivities determine which of several possible isomers is formed.
Regioselectivity refers to the preference for a reaction to occur at one position over another. rsc.org For example, in the cycloaddition of a nitrone to an alkylidenecyclopropane, the regioselectivity determines which of the two possible regioisomeric spiro compounds is formed. thieme-connect.com The factors influencing regioselectivity can be electronic or steric in nature. numberanalytics.com
Stereoselectivity refers to the preferential formation of one stereoisomer over another. academie-sciences.fr In spirocyclization reactions, the stereochemistry of the newly formed stereocenters is of paramount importance. The stereochemical outcome can often be controlled by the choice of reagents, catalysts, or reaction conditions. chemrxiv.orgacademie-sciences.fr For instance, the use of chiral catalysts can induce enantioselectivity in the formation of spirocyclic compounds. academie-sciences.fr
Influence of Substituents on Reactivity and Selectivity
Substituents on the reacting molecules can have a profound impact on both the reactivity and selectivity of spirocyclization reactions. thieme-connect.deacs.org These effects can be electronic or steric.
Applications of 1 Oxaspiro 4.4 Nonane Scaffolds in Organic Synthesis
Building Blocks for Complex Molecular Architectures
The 1-oxaspiro[4.4]nonane framework, particularly its unsaturated derivative 1-Oxaspiro[4.4]non-6-en-2-one, is a valuable building block in organic synthesis. A facile method for the synthesis of this specific spiro lactone involves the intramolecular cyclization of a five-membered-ring substrate, 3-(carboxyalkyl)cycloalk-2-enone, using sodium borohydride (B1222165) and cerium(III) chloride heptahydrate, followed by an acid quench, yielding this compound in a 40% yield. researchgate.netthieme-connect.de This accessibility makes it a practical starting point for more complex molecular endeavors.
The versatility of the broader 1-oxaspiro[4.4]nonane class is further highlighted by the synthesis of related isomers, such as 1-oxaspiro[4.4]nonan-6-ones. These compounds can be synthesized through an acid- or bromonium ion-induced rearrangement of a carbinol, which is itself derived from the addition of 2-lithio-4,5-dihydrofuran to cyclobutanone (B123998). chinesechemsoc.orggoogle.comacs.org The availability of these ketone building blocks enables the acquisition of a diverse range of enantiomerically pure molecules, including spirocyclic α,β-butenolides, dihydrofurans, and other lactones. chinesechemsoc.orggoogle.comacs.orgnih.gov Functionalized derivatives, such as 2-(Bromomethyl)-1-oxaspiro[4.4]nonane, also serve as crucial intermediates, with the bromomethyl group providing a reactive handle for alkylation reactions and the construction of elaborate heterocyclic systems.
Precursors in the Synthesis of Biologically Relevant Spirocyclic Compounds
The rigid, three-dimensional structure of the 1-oxaspiro[4.4]nonane scaffold is a recurring motif in numerous biologically active compounds, making its derivatives highly sought-after precursors in medicinal chemistry and natural product synthesis.
Role in the Synthesis of Spiromesifen and its Metabolites
A prominent application of this scaffold is in the production of the insecticide and acaricide, Spiromesifen. The key intermediate in the industrial synthesis of Spiromesifen is 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one. acs.orgacs.org This precursor is synthesized via the esterification and subsequent cyclization of ethyl hydroxycyclopentanecarboxylate and 2,4,6-trimethylphenylacetic acid. acs.org The final conversion to Spiromesifen is achieved through a condensation reaction between this key intermediate and a suitable acyl chloride, such as 3,3-dimethylbutyryl chloride or 2-(4-chlorophenyl)-3-methylbutanoyl chloride. acs.orgacs.org Interestingly, this same hydroxylated spirocyclic compound has also been identified as a primary metabolite of Spiromesifen, designated M01, underscoring the core structure's stability and relevance in biological systems. nih.govcymitquimica.com
Contribution to Natural Product Total Synthesis
The 1-oxaspiro[4.4]nonane core is present in a variety of natural products, demonstrating its significance as a privileged structural motif. For instance, (±)-Walskiiglucinol A, an acylphloroglucinol derivative isolated from Hypericum przewalskii, features this unique spiro skeleton. rsc.orgresearchgate.net Similarly, the Involucratustones A and B, which are complex sesquiterpene dimers isolated from Stahlianthus involucratus, are distinguished by a fully substituted 1-oxaspiro[4.4]nonane core, a feature previously unseen in natural products. nih.gov
Beyond being a component of the final target, derivatives of the spiro[4.4]nonane system are instrumental in the synthesis of natural product analogues. Enantiomers of spiro[4.4]nonane-1,6-diol have been effectively converted into carbaspironucleosides, which are analogues of naturally occurring nucleosides with potential therapeutic applications. acs.org The frequent appearance of oxaspirocycles in nature continues to drive the development of synthetic methods targeting this framework. researchgate.netthieme-connect.de
Development of Chiral Ligands based on Oxaspiro Frameworks
The inherent rigidity and well-defined stereochemistry of the spiro[4.4]nonane skeleton make it an ideal scaffold for the design of chiral ligands used in asymmetric catalysis. chinesechemsoc.orgnih.gov Historically, chiral ligands based on spiro skeletons evolved from spiro[4.4]nonane structures containing three stereocenters. researchgate.netsioc-journal.cn These frameworks provide a restricted orientation for coordinating groups, which is crucial for achieving high levels of stereocontrol in chemical reactions. chinesechemsoc.org
A notable example is the development of oxa-spiro diphosphine ligands, known as O-SDP. chinesechemsoc.org These ligands are derived from enantiopure oxa-spirocyclic diphenols (O-SPINOL) and have demonstrated outstanding performance in ruthenium-catalyzed asymmetric hydrogenation reactions, particularly for challenging substrates like tetrasubstituted α,β-unsaturated carboxylic acids. chinesechemsoc.org A patent has been filed for the synthesis and resolution of novel oxaspiro framework compounds specifically designed for use as ligands in asymmetric catalysis, highlighting their successful application in the asymmetric hydrogenation of enamides with up to 98% enantioselectivity. google.com Furthermore, the related compound spiro[4.4]nonane-1,6-dione is recognized as a valuable precursor in the development of new chiral ligands and catalysts. The success of these oxaspiro-based ligands proves that the spiro skeleton is a privileged structure for chiral ligand design. nih.gov
Versatility in Diversified Chemical Libraries
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active agents. units.itscispace.com The 1-oxaspiro[4.4]nonane scaffold is exceptionally well-suited for this purpose. researchgate.net Its derivatives can serve as pluripotent starting materials for generating extended compound libraries.
For example, 2-oxaspiro[4.4]nonane-1,3-dione has been used as a starting material to generate an extended library of spiro[cycloalkane-pyridazinones] through a Grignard reaction followed by cyclization with hydrazine. ingentaconnect.com The ability to readily access enantiopure 1-oxaspiro[4.4]nonan-6-one building blocks allows for the systematic creation of various enantiomers of more complex dihydrofurans and lactones, contributing to stereochemical diversity in a library. acs.orgnih.gov The commercial availability of various 1-oxaspiro[4.4]nonane analogues as building blocks further facilitates their use in generating diverse chemical libraries for drug discovery and other applications. molport.com The controlled reaction of related oxetanes with α-iminocarbenes can produce a wide variety of structures, including spirocyclic N-heterocycles, showcasing the potential for skeletal diversity originating from simple cyclic ethers. rsc.org
Future Perspectives and Emerging Trends in 1 Oxaspiro 4.4 Nonane Research
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly influencing the synthesis of complex molecules, and the production of 1-oxaspiro[4.4]nonane derivatives is no exception. Future research is geared towards minimizing the environmental impact of synthetic routes through the use of eco-friendly solvents, reagents, and energy sources.
One promising approach is the use of water as a reaction medium. Water is an abundant, non-toxic, and non-flammable solvent, making it an ideal green alternative to volatile organic compounds. mdpi.com Research has demonstrated the successful synthesis of γ-spiroiminolactone derivatives, which share a spirocyclic lactone core with 1-oxaspiro[4.4]non-6-en-2-one, in water using surfactants to overcome solubility issues. nih.govresearchgate.net This method offers high yields without the formation of by-products, highlighting its potential for cleaner production processes. nih.govresearchgate.net
Microwave-assisted synthesis is another green technique gaining traction. mdpi.com This method can dramatically reduce reaction times from hours or days to mere minutes, leading to significant energy savings. mdpi.com The synthesis of (E)-4-arylidene-5-oxotetrahydrofuran derivatives, which are structurally related to the butenolide portion of this compound, has been efficiently achieved using microwave irradiation in an ionic liquid medium. frontiersin.org
Future efforts in this area will likely focus on adapting and optimizing these green methods for the specific synthesis of this compound and its analogues. The development of catalytic systems that are effective in aqueous media and the design of solvent-free reaction conditions are also anticipated areas of growth.
Novel Catalytic Strategies for Asymmetric Transformations
The stereochemistry of the 1-oxaspiro[4.4]nonane core is crucial for its biological activity. Consequently, the development of novel catalytic strategies for the asymmetric synthesis of these compounds is a major focus of current and future research. Asymmetric catalysis offers a powerful tool for the efficient creation of enantiopure chiral molecules. nih.govnih.gov
Chiral spiro ligands have emerged as a privileged class of ligands for a wide range of transition metal-catalyzed asymmetric reactions, delivering high catalytic activity and excellent enantioselectivity. chinesechemsoc.org The introduction of heteroatoms like oxygen into the spirocyclic backbone has led to new types of chiral ligands with unique properties. chinesechemsoc.org For instance, BINOL-derived chiral bifunctional sulfide (B99878) catalysts have been successfully employed in the enantioselective bromolactonization of α-allyl carboxylic acids to produce γ-chiral α-spiro-γ-lactones. nii.ac.jp This highlights the potential for developing highly selective catalytic systems for the synthesis of chiral 1-oxaspiro[4.4]nonane derivatives.
Future research will likely explore the development of new generations of chiral ligands and organocatalysts specifically tailored for the asymmetric synthesis of this compound. This includes the design of catalysts that can control the formation of multiple stereocenters in a single step and the application of biocatalysis, which utilizes enzymes to achieve exquisite selectivity under mild conditions. nih.gov
Expansion of Structural Diversity and Derivatization
Expanding the structural diversity of the 1-oxaspiro[4.4]nonane framework is key to unlocking its full potential in areas such as drug discovery. Researchers are actively exploring new synthetic methodologies to access a wider range of derivatives with varied substitution patterns and functional groups.
One approach involves the use of versatile synthetic intermediates that can be readily converted into a variety of 1-oxaspiro[4.4]nonane analogues. For example, the synthesis of 2-(bromomethyl)-1-oxaspiro[4.4]nonane provides a key intermediate for introducing various functional groups via nucleophilic substitution. This allows for the creation of a library of compounds with diverse properties.
Ring-closing metathesis and cycloaddition reactions are also powerful tools for constructing the spirocyclic core and introducing complexity. The Diels-Alder reaction, for instance, allows for the formation of six-membered rings with precise stereochemical control, which can be a key step in the synthesis of complex natural products containing the oxaspiro[4.4]nonane motif. rsc.org
Future work in this area will likely focus on developing novel synthetic routes that allow for the late-stage functionalization of the 1-oxaspiro[4.4]nonane scaffold. This would enable the rapid generation of diverse compound libraries for biological screening. Furthermore, the synthesis of hybrid molecules that combine the 1-oxaspiro[4.4]nonane core with other pharmacologically relevant moieties is an emerging trend.
Advanced Computational Methodologies for Prediction and Design
Advanced computational methodologies are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new synthetic targets. In the context of 1-oxaspiro[4.4]nonane research, computational studies are being used to understand reaction mechanisms, predict stereochemical outcomes, and design novel derivatives with desired properties.
Density Functional Theory (DFT) calculations, for example, have been used to investigate the mechanism of alcohol oxidation by hypervalent iodine reagents, which are employed in the synthesis of spiroketolactones. nih.gov These studies can provide insights into the rate-determining steps of a reaction and help in the design of more active reagents. nih.gov Computational methods have also been used to study the structure and reactivity of hypervalent iodine compounds, which are key reagents in some synthetic routes to spiro-lactones. arkat-usa.orgumich.edu
The table below summarizes some of the computational methods being applied in the study of spirocyclic compounds and their potential applications in 1-oxaspiro[4.4]nonane research.
| Computational Method | Application in 1-Oxaspiro[4.4]nonane Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stereoselectivity, calculation of spectroscopic properties. |
| Molecular Orbital (MO) Theory | Analysis of bonding and electronic structure of reaction intermediates and transition states. |
| Molecular Dynamics (MD) Simulations | Study of conformational preferences and dynamics of flexible 1-oxaspiro[4.4]nonane derivatives. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure, aiding in the design of new drug candidates. |
Future directions in this field will involve the use of more sophisticated computational models and machine learning algorithms to accelerate the discovery and development of new 1-oxaspiro[4.4]nonane-based compounds. These tools will enable researchers to screen virtual libraries of compounds, predict their biological activities, and prioritize synthetic targets, ultimately streamlining the drug discovery process.
Q & A
Q. What are the common synthetic routes for 1-Oxaspiro[4.4]non-6-en-2-one, and how can reaction conditions be optimized for academic-scale synthesis?
The synthesis typically involves cyclization of diol or epoxide precursors under acidic or basic conditions. For example, 1,6-hexanediol with an acid catalyst yields the spirocyclic structure via intramolecular etherification. Optimization includes adjusting catalyst concentration (e.g., H₂SO₄ or NaOH), temperature (60–120°C), and solvent polarity to maximize yield (≥70%) while minimizing side reactions. Characterization via NMR (¹H, ¹³C) and GC-MS is critical to confirm purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
Key techniques include:
- ¹H/¹³C NMR : Identifies spiro carbon connectivity and functional groups (e.g., carbonyl at δ ~170–180 ppm).
- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1740 cm⁻¹) and ether (C-O-C) bands (~1100 cm⁻¹).
- GC-MS : Verifies molecular ion ([M]⁺) and fragmentation patterns. Contradictions (e.g., unexpected splitting in NMR) may arise from conformational isomerism due to the spiro structure. Use variable-temperature NMR to assess dynamic equilibria or employ 2D techniques (COSY, HSQC) to resolve overlapping signals .
Advanced Research Questions
Q. How does the spirocyclic architecture of this compound influence its reactivity in ring-opening or functionalization reactions?
The spiro junction imposes steric constraints, directing regioselectivity. For instance, nucleophilic attack at the carbonyl group is hindered by adjacent rings, favoring alternative pathways like epoxidation of the cyclohexene moiety. Computational modeling (DFT) can predict reactive sites by analyzing LUMO distribution and charge density. Experimental validation via kinetic studies under varying electrophile concentrations is recommended .
Q. What strategies can address discrepancies in reported biological activity data for derivatives of this compound?
Contradictions often stem from assay conditions (e.g., cell line variability, concentration ranges) or impurities in synthesized intermediates. To mitigate:
- Standardize biological assays (e.g., IC₅₀ determination with triplicate runs).
- Validate compound purity via HPLC (>95%) and control for stereochemical integrity (chiral HPLC or X-ray crystallography).
- Compare results against structurally related spiro compounds (e.g., 2-Oxaspiro[4.4]nonan-1-one) to isolate structural contributors to activity .
Q. How can this compound serve as a scaffold for designing enzyme inhibitors, and what computational tools are critical for this application?
The spiro core provides rigidity, mimicking transition states in enzymatic reactions. Steps include:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target enzymes (e.g., proteases).
- MD simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories.
- SAR analysis : Modify substituents (e.g., introducing electron-withdrawing groups at C-3) to enhance affinity. Validate with in vitro enzyme inhibition assays (e.g., fluorescence-based kinetics) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
